4-Chloro-5-methoxy-3-nitroquinoline
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Overview
Description
4-Chloro-5-methoxy-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₇ClN₂O₃ and a molecular weight of 238.63 g/mol . It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Chloro-5-methoxy-3-nitroquinoline, typically involves classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods often require specific catalysts, solvents, and reaction conditions. For example, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of transition metal-catalyzed reactions and ionic liquid-mediated reactions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid .
Scientific Research Applications
4-Chloro-5-methoxy-3-nitroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-5-methoxy-3-nitroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 5-position and the nitro group at the 3-position can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H7ClN2O3 |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
4-chloro-5-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-8-4-2-3-6-9(8)10(11)7(5-12-6)13(14)15/h2-5H,1H3 |
InChI Key |
WCZBVBVBEZJZNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC=C(C(=C21)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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